Drospirenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione is a complex organic molecule characterized by its intricate hexacyclic structure This compound is notable for its unique spiro configuration, which involves a spiro linkage between a hexacyclic nonadecene and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione typically involves multi-step organic synthesis techniques. The process begins with the construction of the hexacyclic core, followed by the introduction of the spiro linkage and the oxolane ring. Key steps may include:
Cyclization Reactions: Formation of the hexacyclic core through cyclization reactions involving suitable precursors.
Spiro Linkage Formation: Introduction of the spiro linkage via nucleophilic substitution or other suitable methods.
Oxolane Ring Formation: Construction of the oxolane ring through ring-closing reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and process intensification may be employed to achieve efficient large-scale production.
化学反应分析
Types of Reactions
(1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
(1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione: has several scientific research applications, including:
Chemistry: Used as a model compound to study complex spiro and hexacyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
相似化合物的比较
Similar compounds to (1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5’-oxolane]-2’,7-dione include other spiro and hexacyclic molecules with similar structural features. These compounds may share some chemical properties but differ in their specific stereochemistry, functional groups, and biological activities. Examples include:
- (1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-Acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid .
- (1R,2S,4R,10S,11R,14S,15R,17S)-15-Methyl-3,12-dioxa-6-azahexacyclo[8.4.3.111,14.01,17.02,4.06,17]octadecan-13-one .
These comparisons highlight the uniqueness of the compound in terms of its specific structural and functional attributes.
生物活性
Drospirenone (DRSP) is a synthetic progestin with unique pharmacological properties, primarily used in hormonal contraceptives. Its biological activity encompasses various mechanisms, including anti-androgenic effects, receptor binding profiles, and metabolic pathways. This article will delve into the biological activity of this compound, supported by data tables and relevant case studies.
This compound exhibits a high affinity for both the progesterone receptor (PR) and the mineralocorticoid receptor (MR) . However, it shows minimal binding to estrogen receptors α and β and does not activate the androgen receptor (AR). Notably, DRSP has anti-androgenic properties that are approximately one-third as potent as those of cyproterone acetate in animal models .
Table 1: Receptor Binding Affinity of this compound
Receptor Type | Binding Affinity | Activity |
---|---|---|
Progesterone Receptor | High | Agonist |
Mineralocorticoid Receptor | High | Agonist |
Estrogen Receptors (α & β) | Low | No activation |
Androgen Receptor | Low | Anti-androgenic activity |
2. Pharmacokinetics and Metabolism
This compound is approximately 95-97% bound to serum plasma proteins, predominantly albumin. It undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme CYP3A4, producing two major inactive metabolites: M11 (the acid form) and M14 (4,5-dihydro-drospirenone-3-sulfate) .
Key pharmacokinetic parameters include:
- Half-life: Approximately 30 hours
- Excretion: Primarily through urine as metabolites
3. Clinical Efficacy and Safety
This compound is utilized in various contraceptive formulations due to its favorable safety profile compared to traditional combined oral contraceptives. In clinical trials, it has demonstrated effective cycle control without significantly increasing the risk of venous thromboembolic events (VTE) .
Table 2: Clinical Trial Outcomes for this compound
Study | Population Size | Pearl Index (PI) | VTE Incidents | Duration (Cycles) |
---|---|---|---|---|
Study 301 | 713 | 0.7258 | 0 | 13 |
Study 302 | 858 | 0.93 | 0 | 9 |
Study 303 | 1,006 | 2.4 | 0 | Varies |
4. Hemostatic Parameters
In a study comparing this compound with desogestrel, significant changes were observed in hemostatic parameters over nine months. The DRSP group showed a notable reduction in D-Dimer levels from baseline values of 264.9 ng/mL to 215.0 ng/mL, contrasting with an increase in the desogestrel group .
Table 3: Hemostatic Parameters Changes
Parameter | Baseline DRSP (ng/mL) | Endpoint DRSP (ng/mL) | Baseline Desogestrel (ng/mL) | Endpoint Desogestrel (ng/mL) |
---|---|---|---|---|
D-Dimer | 264.9 | 215.0 | 201.4 | 281.5 |
Clotting Factor VII | Variable | Variable | Variable | Variable |
Protein C Activity Change | Baseline: N/A | Change: +0.0332 | Baseline: N/A | Change: +0.157 |
5. Case Studies and Observational Data
Recent observational studies have suggested a potential link between this compound-containing oral contraceptives and thrombosis, although the overall incidence remains low . In a multicenter phase III trial involving over 1,500 women using a this compound-only pill, no cases of deep vein thrombosis or pulmonary embolism were reported .
属性
IUPAC Name |
(1R,2R,4R,10R,11R,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3/t13-,14+,15-,16-,18+,20-,21+,22-,23+,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METQSPRSQINEEU-OIBOXIMKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]57CCC(=O)O7)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。